molecular formula C14H16F2N2O4S B2534367 1-(cyclopropylsulfonyl)-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide CAS No. 1428359-20-9

1-(cyclopropylsulfonyl)-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide

Cat. No. B2534367
CAS RN: 1428359-20-9
M. Wt: 346.35
InChI Key: HXNFOYIUXMRSEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopropylsulfonyl)-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CSP-1103 and belongs to the class of azetidine carboxamides.

Scientific Research Applications

Environmental Degradation and Toxicity Studies

Polyfluoroalkyl chemicals, including those with perfluoroalkyl moieties, are widely used in industrial and commercial applications due to their unique properties. However, their environmental persistence and potential for degradation into toxic perfluoroalkyl acids (PFAAs) have raised concerns. Studies have explored microbial degradation as a means to mitigate environmental impacts, highlighting the complex pathways and intermediates involved in breaking down these substances in the environment (Liu & Avendaño, 2013).

Synthesis and Application in Drug Development

The synthesis of N-heterocycles, including azetidines, plays a crucial role in the development of new pharmaceuticals. Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as valuable tools for the stereoselective synthesis of these compounds. This methodology provides access to a wide range of structures integral to natural products and therapeutic agents (Philip et al., 2020).

Exploration of Sulfonamides in Therapeutic Development

Sulfonamide compounds, including those derived from sulfonylureas like glibenclamide, have been extensively studied for their therapeutic potential across a variety of diseases. These studies include exploring their role in inflammation, cancer treatment, and as inhibitors targeting specific enzymes or receptors. The versatile sulfonamide moiety is present in many clinically used drugs, with ongoing research into new applications and mechanisms of action for these compounds in disease management and therapy (Carta, Scozzafava, & Supuran, 2012).

Immunotoxicity and Regulatory Implications

The immunotoxic effects of perfluorinated compounds, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), have been a significant area of concern. These studies contribute to a better understanding of the potential health risks associated with exposure to such compounds, informing regulatory decisions and safety guidelines. The activation of peroxisome proliferator-activated receptor alpha (PPARα) by these substances and the resulting immunomodulatory effects illustrate the complex interactions between synthetic chemicals and biological systems (DeWitt et al., 2009).

properties

IUPAC Name

1-cyclopropylsulfonyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O4S/c15-14(16)22-11-3-1-2-10(6-11)17-13(19)9-7-18(8-9)23(20,21)12-4-5-12/h1-3,6,9,12,14H,4-5,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNFOYIUXMRSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)NC3=CC(=CC=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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